molecular formula C20H20O3 B14334358 Ethyl 4-[(anthracen-2-yl)oxy]butanoate CAS No. 105930-59-4

Ethyl 4-[(anthracen-2-yl)oxy]butanoate

Cat. No.: B14334358
CAS No.: 105930-59-4
M. Wt: 308.4 g/mol
InChI Key: AZGHYADXQTUNPG-UHFFFAOYSA-N
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Description

Ethyl 4-[(anthracen-2-yl)oxy]butanoate is a synthetic ester derivative characterized by an anthracene moiety linked via an ether-oxygen bridge to a butanoate ester chain. The anthracene group, a polyaromatic hydrocarbon, imparts unique photophysical properties, such as fluorescence and extended conjugation, while the ester functionality enhances solubility in organic solvents and modulates reactivity for further chemical modifications. This compound is primarily utilized in materials science and organic synthesis, particularly in the development of organic semiconductors, fluorescent probes, or as intermediates in pharmaceutical research .

Properties

CAS No.

105930-59-4

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4-anthracen-2-yloxybutanoate

InChI

InChI=1S/C20H20O3/c1-2-22-20(21)8-5-11-23-19-10-9-17-12-15-6-3-4-7-16(15)13-18(17)14-19/h3-4,6-7,9-10,12-14H,2,5,8,11H2,1H3

InChI Key

AZGHYADXQTUNPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(anthracen-2-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with anthracene-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(anthracen-2-yl)oxy]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(anthracen-2-yl)oxy]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(anthracen-2-yl)oxy]butanoate involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The ester group may undergo hydrolysis, releasing active metabolites that can interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 4-[(anthracen-2-yl)oxy]butanoate, it is compared to three structurally analogous esters with aromatic or heterocyclic substituents (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound Anthracene + butanoate ester Anthracen-2-yl, ethoxycarbonyl ~326.4 Fluorescent materials, organic electronics
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate Pyrrole + benzyloxy-phenyl Benzyloxy-phenyl, ethoxybutyl ~451.5 Intermediate in heterocyclic synthesis
Benzyl 4-(5-(benzyl(2-((4-(5-(dibenzylamino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)amino)butanoate Benzimidazole + benzyl groups Dibenzylamino, benzyl ester ~890.9 Multifunctional ligands, drug discovery

Key Observations

Structural Complexity: this compound is less complex than the benzimidazole-based analogue (Table 1, row 3), which contains multiple benzyl and amino groups. This simplicity enhances its utility in applications requiring straightforward functionalization, such as polymer backbones . The anthracene group provides superior fluorescence quantum yield compared to benzyloxy-phenyl or benzimidazole derivatives, making it more suitable for optoelectronic applications .

Synthetic Pathways: this compound is synthesized via nucleophilic substitution (e.g., reacting anthracen-2-ol with ethyl 4-bromobutanoate in the presence of K₂CO₃), a method analogous to the preparation of methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate . In contrast, the benzimidazole-based compound requires multi-step coupling reactions involving DMAP as a catalyst, reflecting higher synthetic complexity .

Solubility and Stability: The anthracene derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but lower solubility in nonpolar solvents compared to benzyloxy-phenyl analogues due to its planar aromatic system . Stability under UV light is superior to benzimidazole derivatives, which may degrade due to photooxidation of the heterocyclic core .

Reactivity: The ethoxycarbonyl group in this compound allows for hydrolysis to carboxylic acids or transesterification, similar to other esters in Table 1. However, the anthracene moiety’s electron-rich nature makes it more reactive in Diels-Alder or electrophilic substitution reactions compared to benzyl-protected analogues .

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